N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(4-Ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-ethylphenyl group at the sulfonamide nitrogen, a fluorine atom at the 5-position, and a methoxy group at the 2-position of the benzene ring. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C15H16FNO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-10-12(16)6-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI Key |
MDRPEXCOZDVCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine or methoxy groups with other functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Antimicrobial Properties
Sulfonamides, including N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, are known for their antibacterial effects. Research indicates that this compound exhibits significant activity against a range of bacterial pathogens. The presence of the fluorine atom and the methoxy group in its structure enhances its antimicrobial efficacy by potentially increasing membrane permeability and altering the binding affinity to target enzymes involved in bacterial growth .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit inflammatory mediators, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The specific mechanism involves modulation of cytokine production and inhibition of inflammatory pathways .
Anticancer Potential
The compound's structure suggests potential applications in oncology, particularly as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth and survival. Studies exploring its effects on various cancer cell lines are ongoing, with promising results indicating possible cytotoxic effects against specific cancer types .
Antibacterial Agents
Given its antimicrobial properties, this compound can be developed into a new class of antibacterial agents targeting resistant strains of bacteria. Its effectiveness against Gram-positive and Gram-negative bacteria positions it as a potential candidate for further clinical development .
Anti-inflammatory Drugs
The anti-inflammatory properties suggest that this compound could be formulated into therapies for chronic inflammatory diseases, potentially offering alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Cancer Therapeutics
As a kinase inhibitor, further exploration into its anticancer properties may lead to the development of targeted cancer therapies, particularly for cancers that are driven by specific kinases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and E. coli strains . |
| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in vitro, indicating potential for treating inflammatory diseases . |
| Study C | Cancer Cell Line Testing | Indicated cytotoxic effects in breast cancer cell lines, warranting further investigation into its mechanism . |
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Effects : The 5-fluoro substituent in the target compound may enhance metabolic stability compared to chloro or bromo analogs, as fluorine’s electronegativity and small size often reduce oxidative degradation .
- Methoxy Placement : The 2-methoxy group is conserved across analogs, suggesting its role in hydrogen bonding or steric effects critical for target binding .
Comparison :
- Bromination and formylation steps in highlight the sensitivity of halogenated intermediates to reaction conditions, suggesting that fluorine incorporation in the target compound would demand milder reagents to avoid decomposition.
- The absence of direct synthesis data for the target compound underscores the need for tailored protocols to manage fluorine’s reactivity.
Physical and Spectroscopic Properties
Inference for Target Compound :
- The 5-fluoro substituent is expected to downfield-shift aromatic protons in $^1$H-NMR compared to chloro analogs.
- IR would show S=O stretches near 1150–1350 cm⁻¹ and C-F stretches ~1100–1200 cm⁻¹.
Biological Activity
N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound characterized by its sulfonamide functional group, which is known for a wide range of biological activities. This compound has garnered interest due to its potential applications in various therapeutic areas, particularly in oncology and inflammation-related disorders. The unique structural features, including the ethylphenyl moiety, fluorine atom, and methoxy group, contribute to its biological reactivity and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈FNO₃S, with a molecular weight of approximately 309.4 g/mol. The presence of the sulfonamide group allows the compound to mimic natural substrates, facilitating interactions with specific enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃S |
| Molecular Weight | 309.4 g/mol |
| Functional Groups | Sulfonamide, Fluoro, Methoxy |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. The sulfonamide moiety can interact with active sites of enzymes, potentially leading to altered cellular responses. This inhibition may have implications for cancer treatment and other diseases where enzyme modulation is beneficial.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. It was found to induce apoptosis by modulating key proteins involved in cell cycle regulation.
- A study reported an IC50 value of approximately 1.76 ± 0.19 μM against tumor cell lines, indicating potent anticancer properties.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation in cellular models. It effectively inhibited LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity in neuronal cell lines .
- In vivo studies confirmed its anti-inflammatory effects in animal models, highlighting its potential for treating neurodegenerative diseases .
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, this compound was tested on human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 μM, with evidence of apoptosis through increased expression of pro-apoptotic markers like Bax.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
